molecular formula C15H13FN4O4S B3141133 4-fluoro-N'-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide CAS No. 478078-50-1

4-fluoro-N'-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide

Cat. No. B3141133
CAS RN: 478078-50-1
M. Wt: 364.4 g/mol
InChI Key: QKZWTHHTYSWXLF-UHFFFAOYSA-N
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Description

4-fluoro-N’-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide is a chemical compound used for pharmaceutical testing . It has a molecular formula of C15H13FN4O4S and a molecular weight of 364.35 .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. As a compound used for pharmaceutical testing , it may be involved in various chemical reactions depending on the specific context of the experiment.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 364.35 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results .

Scientific Research Applications

Antitumor Activities

A significant application of isoxazole compounds, which are structurally related to 4-fluoro-N'-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide, is in the field of oncology. The synthesis of novel isoxazoline compounds has shown that some exhibit enhanced antitumor activities. This suggests the potential of such compounds in the development of new cancer therapies (Qi Hao-fei, 2011).

Antimicrobial and Antitubercular Activities

A series of isoxazole clubbed 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds, similar to this compound, displayed significant activity against various bacterial strains and Mycobacterium tuberculosis, indicating their potential as antimicrobial and antitubercular agents (Ramesh M. Shingare et al., 2018).

Synthesis of Novel Compounds

The structural similarity of this compound to isoxazoles and thiazoles allows for the synthesis of new chemical entities with potential pharmacological applications. Research has demonstrated the synthesis of various compounds starting from isonicotinic acid hydrazide and evaluating their antimicrobial activities, providing a framework for the development of new drugs (Hacer Bayrak et al., 2009).

Potential in Drug Synthesis

The compound's structure is conducive to synthesizing various drug candidates. For instance, the synthesis of isoxazolyl- and isothiazolylcarbamides exhibiting antitumor activity highlights the potential for creating effective cancer treatments (V. Potkin et al., 2014).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. As a compound used for pharmaceutical testing , its mechanism of action would likely depend on the specific biological or chemical system it is being tested in.

Future Directions

The future directions for the use of this compound are not specified in the search results. Given its use in pharmaceutical testing , it may have potential applications in drug development or other areas of biomedical research.

properties

IUPAC Name

N'-(4-fluorophenyl)sulfonyl-3-pyridin-3-yl-4,5-dihydro-1,2-oxazole-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O4S/c16-11-3-5-12(6-4-11)25(22,23)20-18-15(21)14-8-13(19-24-14)10-2-1-7-17-9-10/h1-7,9,14,20H,8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZWTHHTYSWXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CN=CC=C2)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501119778
Record name 4,5-Dihydro-3-(3-pyridinyl)-5-isoxazolecarboxylic acid 2-[(4-fluorophenyl)sulfonyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501119778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

478078-50-1
Record name 4,5-Dihydro-3-(3-pyridinyl)-5-isoxazolecarboxylic acid 2-[(4-fluorophenyl)sulfonyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478078-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dihydro-3-(3-pyridinyl)-5-isoxazolecarboxylic acid 2-[(4-fluorophenyl)sulfonyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501119778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-N'-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide
Reactant of Route 2
4-fluoro-N'-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide
Reactant of Route 3
4-fluoro-N'-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide
Reactant of Route 4
4-fluoro-N'-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide
Reactant of Route 5
4-fluoro-N'-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide
Reactant of Route 6
4-fluoro-N'-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide

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